molecular formula C8H7BrN2S B8221560 4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine

4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine

Cat. No.: B8221560
M. Wt: 243.13 g/mol
InChI Key: ZYNROEYKPJPCIT-UHFFFAOYSA-N
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Description

4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and an amine group at the 7th position on the thieno[2,3-c]pyridine ring system. It has the molecular formula C8H7BrN2S and a molecular weight of 243.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the sulfur and nitrogen atoms in the ring system.

    Coupling Reactions: The amine group can participate in coupling reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted thienopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the sulfur and nitrogen atoms.

Scientific Research Applications

4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine is not fully understood. its antimicrobial activity is believed to be related to its ability to interfere with microbial cell wall synthesis or function. The compound may target specific enzymes or pathways involved in microbial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridines: These compounds share a similar thienopyridine ring system but differ in the position and type of substituents.

    Pyridine Derivatives: Compounds like sulfapyridine have a pyridine ring and exhibit similar biological activities.

Uniqueness

4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-3-methylthieno[2,3-c]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-3-12-7-6(4)5(9)2-11-8(7)10/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNROEYKPJPCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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